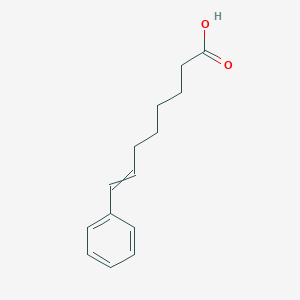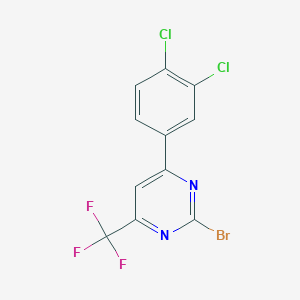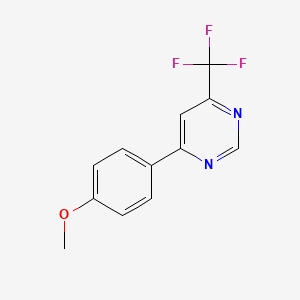![molecular formula C15H18N2Si B13716314 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a methyl group and a phenyl group, which is further substituted with a trimethylsilyl-ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the trimethylsilyl-ethynyl group: This step involves the use of trimethylsilylacetylene in a coupling reaction with the phenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The ethynyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Palladium catalysts: Used in coupling reactions.
Copper(I) iodide: Often used in conjunction with palladium catalysts.
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazole derivatives, while coupling reactions can produce more complex organic molecules .
Applications De Recherche Scientifique
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrazole ring can interact with biological molecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group instead of a pyrazole ring.
Triisopropyl[(trimethylsilyl)ethynyl]silane: Contains a trimethylsilyl-ethynyl group but differs in the rest of the structure.
Uniqueness
1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole is unique due to the combination of the pyrazole ring and the trimethylsilyl-ethynyl group.
Propriétés
Formule moléculaire |
C15H18N2Si |
|---|---|
Poids moléculaire |
254.40 g/mol |
Nom IUPAC |
trimethyl-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C15H18N2Si/c1-17-12-15(11-16-17)14-7-5-13(6-8-14)9-10-18(2,3)4/h5-8,11-12H,1-4H3 |
Clé InChI |
AWSJHJISQCFBOG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=C(C=C2)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


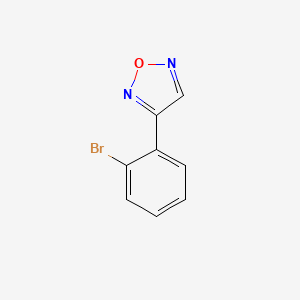
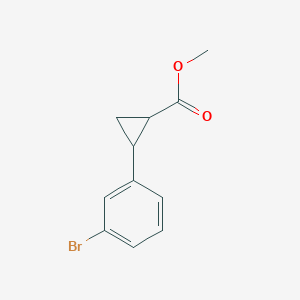
![4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)

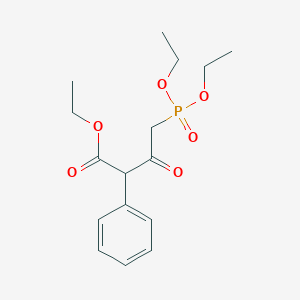
![bicyclo[2.2.1]hepta-2,5-diene;(S)-tert-butyl-[2-[tert-butyl(methyl)phosphanyl]ethyl]-methylphosphane;rhodium;tetrafluoroborate](/img/structure/B13716259.png)
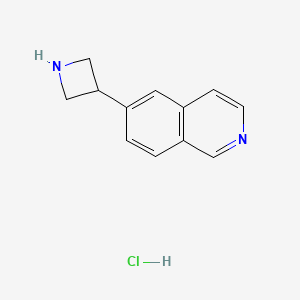
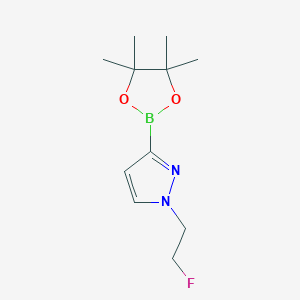
![2-(5-Chloro-2-methoxyphenyl)-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13716287.png)
